4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a naphthalene core linked to a phenyl group through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3-bromobenzoyl hydrazine with 4-formylphenyl naphthalene-1-carboxylate under acidic conditions to form the hydrazone linkage.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate is not well-documented. its potential biological activities could be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- 4-[(E)-{2-[(3-fluorophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
Uniqueness
The uniqueness of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate lies in the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the naphthalene core imparts unique photophysical properties, making it suitable for applications in materials science.
Properties
Molecular Formula |
C25H17BrN2O3 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H17BrN2O3/c26-20-8-3-7-19(15-20)24(29)28-27-16-17-11-13-21(14-12-17)31-25(30)23-10-4-6-18-5-1-2-9-22(18)23/h1-16H,(H,28,29)/b27-16+ |
InChI Key |
OUHLLUXUXDNUCP-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.